(2E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(3-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a dimethoxyphenyl group, and a nitrophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(3-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with 3-nitrobenzyl cyanide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(3-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(3-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2′,4′-Dihydroxy-phenyl)-3-(2,3-dimethoxyphenyl)-propenone: A chalcone derivative with similar structural features.
Quinazolinone derivatives: Compounds with similar biological activities and therapeutic potential.
Uniqueness
(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(3-NITROPHENYL)-2-PROPENAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C18H15N3O5 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H15N3O5/c1-25-16-8-3-5-12(17(16)26-2)9-13(11-19)18(22)20-14-6-4-7-15(10-14)21(23)24/h3-10H,1-2H3,(H,20,22)/b13-9+ |
InChI Key |
KUENFOJUUSEAJR-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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